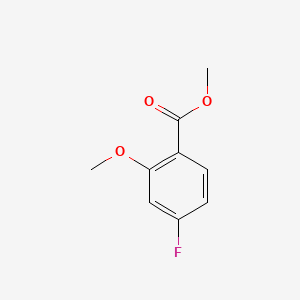

Methyl 4-fluoro-2-methoxybenzoate

描述

Contextualization within Fluorinated Benzoates and Aromatic Esters

Methyl 4-fluoro-2-methoxybenzoate (B8386723) belongs to the classes of aromatic esters and fluorinated benzoates. Aromatic esters are a significant class of organic compounds, widely recognized as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. thermofisher.com The reactivity of the ester group, combined with the stability of the aromatic ring, makes them valuable synthons in organic synthesis.

The introduction of a fluorine atom onto the benzoate (B1203000) ring, as seen in Methyl 4-fluoro-2-methoxybenzoate, imparts unique properties to the molecule. Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity to biological targets. This has made fluorinated compounds, including fluorinated benzoates, increasingly important in medicinal chemistry for the development of new drugs. google.comgoogle.com The methoxy (B1213986) group at the ortho position further influences the electronic environment of the aromatic ring, directing subsequent chemical reactions to specific positions.

Significance as a Synthetic Intermediate and Chemical Building Block in Advanced Organic Synthesis

The true value of this compound lies in its role as a versatile building block for constructing more complex molecules. Its substituted benzene (B151609) ring offers multiple reactive sites that can be selectively targeted to build intricate molecular architectures. The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, while the aromatic ring can undergo further substitution reactions.

A notable example of its application is in the synthesis of Macrophage Migration Inhibitory Factor (MIF) inhibitors. In a patented synthetic route, this compound is reacted with 2,6-dimethylmorpholine (B58159) in the presence of potassium carbonate in DMSO at elevated temperatures. This reaction demonstrates the lability of the fluorine atom to nucleophilic aromatic substitution, a key transformation enabled by the activating effect of the ester and methoxy groups.

Another significant application is in the preparation of Hepatitis B core protein modulators. A patent describes the nitration of this compound using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction highlights how the existing substituents direct the incoming nitro group to a specific position on the aromatic ring, a crucial step in the multi-step synthesis of the final therapeutic agent.

Overview of Key Research Domains and Emerging Applications

The primary research domain for this compound is medicinal chemistry, where it serves as a key starting material for the synthesis of a variety of biologically active compounds. thermofisher.com Its use in the development of kinase inhibitors is a prominent area of investigation. thermofisher.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The application of this compound in creating inhibitors for MIF and Hepatitis B core protein underscores its importance in developing treatments for inflammatory diseases and viral infections. As research into targeted therapies continues to expand, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow. Beyond pharmaceuticals, the unique electronic properties conferred by the fluoro and methoxy substituents suggest potential applications in the field of materials science, although this area remains less explored.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUAEPNTXDJBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437147 | |

| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204707-42-6 | |

| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204707-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Fluoro 2 Methoxybenzoate

Precursor-Based Synthetic Routes

A common precursor for the synthesis of Methyl 4-fluoro-2-methoxybenzoate (B8386723) is 4-fluoro-2-methoxybenzoic acid. This substituted benzoic acid can be prepared through various methods, including the hydrolysis of a corresponding nitrile. For instance, 4-fluoro-2-methylbenzonitrile (B118529) can be hydrolyzed using a strong base like potassium hydroxide (B78521) in water under reflux conditions to yield 4-fluoro-2-methylbenzoic acid. guidechem.com While this example leads to a methyl-substituted benzoic acid, similar principles can be applied to synthesize the desired methoxy-substituted precursor.

Another approach involves the use of organometallic reagents. For example, 2-bromo-5-fluorotoluene (B1266450) can be treated with n-butyllithium followed by quenching with dry ice (solid carbon dioxide) to introduce the carboxylic acid group, yielding 4-fluoro-2-methylbenzoic acid. guidechem.com This method offers a versatile route to various substituted benzoic acids.

A Friedel-Crafts acylation reaction provides an alternative pathway. Using m-fluorotoluene and trichloroacetyl chloride with a Lewis acid catalyst like anhydrous aluminum trichloride, followed by hydrolysis, can produce a mixture of isomers including 4-fluoro-2-methylbenzoic acid. google.com

The following table summarizes the synthesis of a related substituted benzoic acid, 4-fluoro-2-methylbenzoic acid, which illustrates common synthetic strategies that can be adapted for 4-fluoro-2-methoxybenzoic acid.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-fluoro-2-methylbenzonitrile | 1. KOH, H₂O, reflux; 2. conc. HCl | 4-Fluoro-2-methylbenzoic acid | 92% | guidechem.com |

| 2-bromo-5-fluorotoluene | 1. n-BuLi, diethyl ether, -78°C to 0°C; 2. CO₂ (dry ice); 3. HCl | 4-Fluoro-2-methylbenzoic acid | - | guidechem.com |

| m-fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃; 2. Alkaline hydrolysis, acidification | 4-Fluoro-2-methylbenzoic acid | - | google.com |

This table is based on the synthesis of 4-fluoro-2-methylbenzoic acid, a structurally similar compound.

Once the precursor, 4-fluoro-2-methoxybenzoic acid, is obtained, the next step is esterification to form the methyl ester. Fischer esterification is a widely employed method for this transformation. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. globalscientificjournal.comgoogle.comyoutube.com

For example, the esterification of 4-fluoro-3-nitro-benzoic acid is achieved by dissolving it in methanol and adding concentrated sulfuric acid, followed by refluxing the mixture. A similar procedure can be applied to 4-fluoro-2-methoxybenzoic acid. Another common reagent for esterification is thionyl chloride in methanol. This method is effective for converting various substituted benzoic acids, such as 4-fluoro-3-hydroxy-benzoic acid and 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, into their corresponding methyl esters.

The table below outlines common esterification protocols for structurally related benzoic acids.

| Carboxylic Acid Precursor | Reagents | Product | Reference |

| 4-Fluoro-3-nitro-benzoic acid | Methanol, concentrated H₂SO₄, reflux | Methyl 4-fluoro-3-nitrobenzoate | |

| 4-Fluoro-3-hydroxy-benzoic acid | Methanol, Thionyl Chloride, 70°C | Methyl 4-fluoro-3-hydroxybenzoate | |

| Benzoic acid | Methanol, p-toluenesulfonic acid, 95-105°C | Methyl benzoate (B1203000) | google.com |

| 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Methanol, thionyl chloride, 70°C | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |

The introduction of the fluoro and methoxy (B1213986) groups onto the benzene (B151609) ring can be achieved through various halogenation and methoxylation strategies. Electrophilic fluorination and nucleophilic aromatic substitution are common methods for introducing a fluorine atom. For the methoxy group, a nucleophilic substitution of a suitable leaving group (e.g., a halogen) by a methoxide (B1231860) source is a standard approach.

For instance, the synthesis of related compounds often involves starting with a pre-functionalized benzene ring. The synthesis of 4-fluoro-2-methoxyphenol, a potential precursor, can be a key step. sigmaaldrich.com This compound could then undergo further reactions to introduce the methyl ester group.

More complex synthetic strategies, such as convergent and divergent syntheses, can also be employed to prepare Methyl 4-fluoro-2-methoxybenzoate. In a convergent synthesis, different fragments of the molecule are prepared separately and then combined in the final steps. A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures.

For example, a modular and divergent synthesis has been described for 2,N3-disubstituted 4-quinazolinones, which demonstrates the power of these strategies in creating molecular diversity from a common scaffold. rsc.org While not directly applied to this compound, these principles can guide the design of efficient multi-step syntheses.

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. Transition metal-catalyzed reactions are particularly important in the synthesis of aromatic compounds like this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of substituted benzoates, palladium-catalyzed carbonylation reactions are of particular interest. For example, iodobenzene (B50100) can be converted to methyl benzoate in the presence of a palladium catalyst, carbon monoxide, and methanol. researchgate.net This methodology can be extended to substituted aryl halides to introduce the methyl ester group.

The table below provides an example of a transition metal-catalyzed reaction for the synthesis of a benzoate.

| Substrate | Catalyst | Reagents | Product | Reference |

| Iodobenzene | [PdCl₂(Xantphos)] | CO, Methanol | Methyl benzoate | researchgate.net |

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, often providing alternatives to traditional metal-based catalysts. While direct organocatalytic routes for the primary synthesis of this compound are not extensively documented, the principles of organocatalysis are relevant for transformations of related functional groups. For instance, the development of novel retinoid-X-receptor modulators has utilized precursors like 2-fluoro-4-methoxybenzoic acid, whose synthesis and subsequent transformations could potentially incorporate organocatalytic steps. The field continues to expand, with potential future applications in asymmetric functionalization of the aromatic ring or in the synthesis of chiral derivatives starting from this scaffold.

Chemo- and Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the aromatic ring is a central challenge in the synthesis of this compound. The directing effects of the existing substituents must be carefully managed to ensure the desired regiochemistry.

One common challenge is controlling the outcome of electrophilic aromatic substitution reactions like Friedel-Crafts acylation. For example, in the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, the Friedel-Crafts acylation of m-fluorotoluene results in a mixture of ortho- and para-isomers, which then requires separation by recrystallization. google.com This highlights the difficulty in achieving high regioselectivity.

To overcome these challenges, directed ortho-metalation (DoM) presents a powerful strategy. This approach uses a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a stabilized carbanion. This intermediate can then react with an electrophile to install a substituent with high regiocontrol. A hypothetical chemo- and regioselective synthesis of this compound could start from 1-fluoro-3-methoxybenzene. The methoxy group could act as a directing group for ortho-lithiation, followed by carboxylation with carbon dioxide and subsequent esterification to yield the target molecule. This method bypasses the formation of unwanted isomers often seen in electrophilic substitution pathways. uvm.edu

Green Chemistry Principles in Synthesis of Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by designing safer and more efficient chemical processes. mdpi.com Key areas of focus include the use of sustainable solvents, minimizing waste, and maximizing atom economy.

Development of Sustainable Reagents and Solvents

A significant contributor to waste in chemical processes is the use of volatile and often hazardous organic solvents. manufacturingchemist.com Consequently, a major goal in green chemistry is their replacement with more environmentally benign alternatives. Water is considered the ultimate green solvent, and efforts are ongoing to adapt organic reactions to aqueous media. manufacturingchemist.com

In the context of fluorinated compounds, specialized fluorinated solvents themselves can offer green advantages. acs.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are highly polar protic solvents but are poorly nucleophilic, which can prevent unwanted side reactions. acs.org Their unique properties can be crucial for reaction success where conventional solvents fail. acs.org The American Chemical Society (ACS) Green Chemistry Institute has developed solvent selection tools to help chemists choose greener alternatives from hundreds of available options. youtube.com

| Solvent | Key Properties | Green Chemistry Advantage |

|---|---|---|

| Water (H₂O) | Non-toxic, non-flammable, readily available. | Considered the ultimate "green" solvent, reducing reliance on volatile organic compounds (VOCs). manufacturingchemist.com |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Highly polar, protic, low nucleophilicity, pKa = 9.3. | Can act as a non-innocent reaction medium, enabling transformations that do not proceed in other solvents. acs.org |

| 2,2,2-Trifluoroethanol (TFE) | Polar, protic, less acidic than HFIP. | Serves as a sustainable alternative to traditional organic solvents and can be crucial for specific reaction outcomes. acs.org |

| Acetonitrile | Polar aprotic solvent. | Reported as a "greener" solvent than dichloromethane (B109758) or benzene for certain oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses often suffer from low atom economy, generating significant waste.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of all reaction parameters. A common final step in its synthesis is the esterification of the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid.

This transformation is typically achieved by reacting the acid with methanol in the presence of a catalyst, such as thionyl chloride or sulfuric acid. scielo.br Key variables that must be optimized include temperature, reaction time, and the choice and amount of catalyst. For instance, procedures often involve an initial cooling step (e.g., to 0°C) during the addition of a reactive reagent like thionyl chloride, followed by heating (e.g., to 70°C) to drive the reaction to completion. Reaction times can vary significantly, from one hour to over fifteen hours, depending on the substrate and conditions.

Understanding the interplay of these factors is crucial. Extended reaction times or excessive temperatures can lead to the formation of undesired by-products, reducing both yield and selectivity. scielo.br After the reaction, a standard workup procedure involves quenching the reaction, extracting the product into an organic solvent, washing with aqueous solutions to remove impurities, and finally, purification, typically via silica (B1680970) gel column chromatography or recrystallization. prepchem.com Each of these steps must be optimized to ensure the final product meets the required purity standards with minimal loss of material. dergipark.org.tr

| Starting Material | Reagents | Solvent | Temperature | Time | Outcome/Purification |

|---|---|---|---|---|---|

| 5-Bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Thionyl chloride | Methanol | Ice-cooling, then 70°C | 15 hours | Purified by silica gel column chromatography. |

| 4-Fluoro-3-hydroxy-benzoic acid | Thionyl chloride | Methanol | 0°C, then 70°C | 60 minutes | Workup with EtOAc and washing with NaHCO₃ solution. |

| Ferulic acid | Sulfuric acid | Methanol | Reflux (85°C) | 4 hours | Optimized time from 20h to 4h to reduce side products. scielo.br |

| 4-Fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ | Methanol | 25-30°C | 8-10 hours | Filtered through celite; solvent distilled under vacuum. google.com |

Reaction Mechanisms and Chemical Transformations of Methyl 4 Fluoro 2 Methoxybenzoate

Nucleophilic Aromatic Substitution Reactions (SNAr) Involving Fluorine

The presence of an electron-withdrawing ester group and a methoxy (B1213986) group on the aromatic ring influences the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to its displacement.

Scope and Limitations of Fluorine Displacement

The displacement of the fluorine atom in methyl 4-fluoro-2-methoxybenzoate (B8386723) and related fluoroaromatic compounds is a well-established transformation. The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to effect the substitution.

The position of the electron-withdrawing groups relative to the fluorine atom is a critical factor. In nucleophilic aromatic substitution reactions, electron-withdrawing groups at the ortho and para positions to the leaving group stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. libretexts.orglibretexts.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thus accelerating the substitution process. masterorganicchemistry.com For methyl 4-fluoro-2-methoxybenzoate, the ester group is meta to the fluorine, which provides less stabilization compared to a para or ortho positioning. However, the methoxy group at the ortho position can influence the electron density of the ring.

Studies on similar systems, such as 4-fluorobenzaldehyde, have shown that displacement of fluorine by nucleophiles like 4-methoxyphenol (B1676288) can be achieved in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id The reaction proceeds via a nucleophilic attack of the phenoxide on the carbon bearing the fluorine. In a broader context, the reactivity of fluorinated benzaldehydes in condensation reactions has been shown to be influenced by the number of fluorine substituents, with increased fluorination leading to a higher rate of SNAr. ebyu.edu.tr It has been observed that substitution of a fluorine atom with a methoxy group is more likely to occur when there is more than one fluorine atom present on the aromatic ring, particularly at the para position. ebyu.edu.tr

Mechanistic Investigations of SNAr Processes

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing substituents at the ortho and para positions. libretexts.orglibretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the substitution product. masterorganicchemistry.com

The rate of the reaction is typically dependent on the concentration of both the aryl halide and the nucleophile, indicating a second-order process. libretexts.org The first step, the formation of the Meisenheimer complex, is usually the rate-determining step. The stability of this intermediate is paramount; the more stable the intermediate, the faster the reaction. masterorganicchemistry.com

Modifications of the Methoxy Group

The methoxy group in this compound can undergo several transformations, primarily demethylation and other ether cleavage reactions.

Demethylation Reactions

Demethylation, the removal of the methyl group from the methoxy ether, is a common transformation in organic synthesis. This is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide (BBr₃). For instance, in a related system, the deprotection of a methoxy group on a naphthoic acid derivative was accomplished with BBr₃ to yield a lactone. researchgate.net This type of reaction converts the methoxy group into a hydroxyl group, which can then be used for further functionalization.

Ester Group Transformations

The methyl ester group in this compound is susceptible to a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

Transesterification: The methyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-2-methoxyphenyl)methanol. This reduction is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires heating or the use of a catalyst.

Hydrolysis Pathways (Acidic and Basic)

The hydrolysis of this compound involves the cleavage of the ester linkage to yield 4-fluoro-2-methoxybenzoic acid and methanol (B129727). This transformation can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of a methanol molecule to yield the carboxylic acid and regenerate the acid catalyst.

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the methoxy group.

Elimination of methanol to form the protonated carboxylic acid.

Deprotonation to yield 4-fluoro-2-methoxybenzoic acid.

Basic-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound occurs via a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the methoxide (B1231860) ion acting as the leaving group. A final acid-base reaction between the methoxide ion and the newly formed carboxylic acid drives the reaction to completion, forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

The mechanism proceeds as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide ion.

Deprotonation of the carboxylic acid by the methoxide ion to form the carboxylate salt and methanol.

Protonation of the carboxylate salt in a subsequent acidic workup step to yield 4-fluoro-2-methoxybenzoic acid.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with an alcohol, such as ethanol, in the presence of an acid or base catalyst to produce a new ester, for example, Ethyl 4-fluoro-2-methoxybenzoate, and methanol.

The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. In an acid-catalyzed reaction, the alcohol attacks the protonated carbonyl carbon. In a base-catalyzed reaction, an alkoxide ion, generated by the deprotonation of the alcohol, is the nucleophile. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

A summary of a typical transesterification reaction is presented in the table below.

| Reactant Alcohol | Catalyst | Product | Byproduct |

| Ethanol | H₂SO₄ or NaOEt | Ethyl 4-fluoro-2-methoxybenzoate | Methanol |

| Propanol | H₂SO₄ or NaOPr | Propyl 4-fluoro-2-methoxybenzoate | Methanol |

| Isopropanol | H₂SO₄ or NaO-iPr | Isopropyl 4-fluoro-2-methoxybenzoate | Methanol |

Reduction of the Ester Moiety to Alcohols

The ester group of this compound can be reduced to a primary alcohol, (4-fluoro-2-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). lumenlearning.combyjus.comadichemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. lumenlearning.com

The reaction with LiAlH₄ is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. byjus.comadichemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form an aldehyde intermediate. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. The final alcohol product is obtained after protonation of the alkoxide during the workup step.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (4-fluoro-2-methoxyphenyl)methanol |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents: the methoxy group (-OCH₃), the fluoro group (-F), and the methyl ester group (-COOCH₃).

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluoro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The methyl ester group is a deactivating group and a meta-director.

The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence on the position of electrophilic attack. The positions ortho to the methoxy group are C3 and C5, and the position para is C5. Since the C5 position is already substituted with the ester group, electrophilic substitution is expected to occur primarily at the C3 and C5 positions.

An example of an electrophilic aromatic substitution reaction is nitration. The nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Methyl 4-fluoro-2-methoxy-3-nitrobenzoate and Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-fluoro-2-methoxy-3-nitrobenzoate and Methyl 4-fluoro-2-methoxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-fluoro-2-methoxybenzoate and Methyl 5-bromo-4-fluoro-2-methoxybenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-fluoro-2-methoxybenzoate and Methyl 5-acyl-4-fluoro-2-methoxybenzoate |

Oxidation Reactions on the Aromatic Ring and Substituents

The aromatic ring of this compound is generally resistant to oxidation due to the inherent stability of the aromatic system. The presence of the electron-withdrawing fluorine atom further deactivates the ring towards oxidation. The methoxy group can be oxidized under harsh conditions, potentially leading to cleavage of the ether bond. However, there is a lack of specific literature detailing the oxidation of this particular compound. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used to oxidize alkyl side chains on aromatic rings, a feature that this compound lacks. masterorganicchemistry.com Therefore, it is expected that the compound would be relatively stable to oxidation under mild conditions.

Radical Reactions and Mechanistic Insights

While electrophilic substitution is the dominant reaction pathway for aromatic compounds, radical reactions can also occur under specific conditions, typically involving high temperatures or UV light in the presence of a radical initiator. For this compound, there is no specific literature available on its radical reactions. Generally, aromatic C-H bonds are strong and less susceptible to radical abstraction compared to, for example, benzylic C-H bonds. Therefore, radical reactions are not considered a major reaction pathway for this molecule under standard laboratory conditions.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions can occur in certain aromatic compounds, often under acidic or photochemical conditions. A well-known example is the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxyaryl ketone. sigmaaldrich.com However, since this compound is a methoxy-substituted ester and not a phenolic ester, it will not undergo a Fries rearrangement.

The photo-Fries rearrangement is a related photochemical reaction of phenolic esters. sigmaaldrich.com There is no literature to suggest that this compound undergoes this or any other specific rearrangement or isomerization reaction. The stability of the substituted benzene (B151609) ring makes such transformations energetically unfavorable without specific functional groups that can facilitate them.

Derivatization Strategies and Analogue Synthesis

Synthesis of Fluorinated Benzoate (B1203000) Derivatives and Analogues

The core structure of methyl 4-fluoro-2-methoxybenzoate (B8386723) is a versatile starting point for the synthesis of more complex fluorinated benzoate derivatives. These synthetic pathways exploit the existing functional groups to introduce new substituents or modify the core structure, leading to compounds with tailored properties.

The aromatic ring of methyl 4-fluoro-2-methoxybenzoate and its related analogues can be further halogenated to introduce additional diversity. Bromination is a common electrophilic aromatic substitution reaction employed for this purpose. The position of bromination is directed by the existing substituents on the ring. For instance, the synthesis of Methyl 4-bromo-2-fluoro-6-methoxybenzoate demonstrates the introduction of a bromine atom onto the fluorinated methoxybenzoate scaffold. sigmaaldrich.comuni.lu This addition of another halogen can significantly alter the electronic properties and reactivity of the molecule, providing a key intermediate for further cross-coupling reactions.

Table 1: Examples of Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula |

| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 1427415-25-5 | C₉H₈BrFO₃ |

| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | C₈H₆BrFO₂ |

| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | C₉H₉BrO₃ |

Beyond halogenation, the aromatic ring can be functionalized using a variety of organic reactions. Friedel-Crafts acylation and alkylation are foundational methods for introducing new carbon-carbon bonds. google.com A more modern and highly versatile strategy involves the introduction of a boronic ester group, such as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) moiety. This transformation, often achieved through iridium-catalyzed borylation, converts the C-H bond into a C-B bond. The resulting boronic ester is a stable and key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups. An example of such a functionalized core is seen in 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole , which highlights the utility of borylation in creating complex heterocyclic structures from simpler aromatic precursors. nih.gov

The ester and ether functional groups of this compound are readily modifiable. The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid. google.com This acid can then be converted into a variety of other functional groups, such as amides or more complex esters.

The methoxy (B1213986) group can also be a site for modification. In related analogues, a hydroxyl group can be converted to other ether linkages, such as a benzyloxy group. For example, treating a 4-hydroxy-3-fluoro-2-methylbenzoate with benzyl (B1604629) bromide in the presence of a base yields Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate . This strategy of altering the ether component can be used to modulate solubility, steric hindrance, and biological activity. Advanced strategies also include the synthesis of analogues with fluorinated alkyl groups attached to a heteroatom, as demonstrated in the synthesis of radiolabeled imaging agents where a fluoromethyl group is attached to a sulfur atom. nih.gov

Analogues of this compound featuring amino and hydroxyl groups are important intermediates, particularly in medicinal chemistry. Methyl 4-fluoro-2-hydroxybenzoate is a key analogue where the methoxy group is replaced by a hydroxyl group. sigmaaldrich.comsigmaaldrich.com This phenolic compound can be synthesized or used as a precursor for further derivatization, such as the etherification described previously.

Amino-substituted analogues are also synthetically accessible. A common route involves the nitration of the aromatic ring to produce a nitro-substituted intermediate like Methyl 4-fluoro-2-nitrobenzoate . nih.gov The nitro group can then be readily reduced to an amine using standard reducing agents (e.g., tin(II) chloride, catalytic hydrogenation) to yield the corresponding amino-benzoate. The direct analogue, Methyl 4-amino-2-methoxybenzoate , is a known compound used as a reference standard and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. synthinkchemicals.combldpharm.com

Table 2: Amino- and Hydroxyl-Substituted Analogues

| Compound Name | CAS Number | Molecular Formula | Functional Group |

| Methyl 4-fluoro-2-hydroxybenzoate | 392-04-1 | C₈H₇FO₃ | Hydroxyl (-OH) |

| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | C₉H₁₁NO₃ | Amino (-NH₂) |

| Methyl 4-fluoro-2-nitrobenzoate | 151504-81-3 | C₈H₆FNO₄ | Nitro (-NO₂) (precursor to Amino) |

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Compounds

The synthesis of various derivatives of this compound is driven by the need to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). The introduction of different functional groups systematically alters the molecule's electronic profile, lipophilicity, and steric bulk, which in turn influences its reactivity and biological interactions.

The electron-withdrawing nature of halogen substituents significantly impacts the electron density of the aromatic ring, making it more susceptible to certain types of reactions and influencing its interaction with biological targets. For instance, the presence of a fluorine atom in Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can enhance its binding affinity and selectivity for enzymes or receptors. Chemists quantify these electronic effects using parameters like Hammett constants, which correlate substituent choice with reactivity. A study on the difluoro(methoxy)methyl group (CF₂OCH₃) demonstrated it acts as a moderate electron acceptor, providing a tool for the targeted modulation of electronic properties in aromatic compounds. nuph.edu.ua

These principles are critical in drug discovery and molecular imaging. In the development of PET imaging agents, for example, the specific structure of a fluorinated amino acid was shown to directly correlate with its biological transport mechanism and its ability to accumulate in tumors, a key property for effective imaging. nih.gov Similarly, the development of an 18F-labeled ligand for imaging mGluR4 receptors in the brain relied on synthesizing a derivative with sufficient metabolic stability and specific binding, demonstrating a direct link between chemical structure and in vivo performance. nih.gov

Incorporation into Multi-Component Reaction Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This strategy is prized for its atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

While specific literature detailing the use of this compound as a substrate in MCRs is not prominent, its derivatives, particularly the corresponding aldehyde (4-fluoro-2-methoxybenzaldehyde), are ideal candidates for such reactions. Aromatic aldehydes are cornerstone components in many well-known MCRs, such as the Biginelli reaction to form dihydropyrimidinones or the Hantzsch pyridine (B92270) synthesis. For example, a three-component reaction of an aromatic aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative can produce biologically active tetrahydropyrimidines. nih.gov By employing a derivative of the title compound in such a reaction, it would be possible to efficiently synthesize complex heterocyclic scaffolds containing the distinct 4-fluoro-2-methoxyphenyl substituent, paving the way for the discovery of new chemical entities with potential therapeutic applications. nih.gov

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single, desired enantiomer from a prochiral substrate. A key prochiral derivative of this compound is 1-(4-fluoro-2-methoxyphenyl)ethan-1-one, which can be conceptualized as being formed through the reaction of the corresponding acid chloride with an organometallic reagent. The carbonyl group of this ketone is a prochiral center, and its reduction can lead to the formation of a chiral alcohol, (R)- or (S)-1-(4-fluoro-2-methoxyphenyl)ethanol.

One of the most effective methods for the enantioselective reduction of ketones is through biocatalysis. While specific studies on the enantioselective reduction of 1-(4-fluoro-2-methoxyphenyl)ethan-1-one are not extensively documented in publicly available literature, research on analogous compounds provides a strong precedent. For example, the enantioselective reduction of the structurally similar 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been successfully achieved with high enantiomeric excess (>99%) using immobilized cells of the yeast Rhodotorula sp. cjcatal.com This biocatalytic approach, often employing alcohol dehydrogenases (ADHs), offers a green and highly selective method for obtaining chiral alcohols. The substrate specificity of such enzymes can be broad, suggesting that 1-(4-fluoro-2-methoxyphenyl)ethan-1-one would likely be a viable substrate for a similar transformation.

The general reaction for the asymmetric reduction of a prochiral ketone to a chiral alcohol can be depicted as follows:

Conceptual schematic of the asymmetric reduction of a prochiral ketone to a chiral alcohol.

Conceptual schematic of the asymmetric reduction of a prochiral ketone to a chiral alcohol.Another powerful tool in asymmetric synthesis is the use of chiral catalysts, such as those employed in Noyori-type asymmetric transfer hydrogenations. nih.gov These reactions typically utilize a ruthenium catalyst complexed with a chiral ligand to deliver a hydride to the carbonyl group in a stereodefined manner.

Chiral Auxiliaries

An alternative strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed.

In the context of this compound, the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, can be coupled with a chiral auxiliary, such as a chiral alcohol or amine, to form a chiral ester or amide. For instance, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for the diastereoselective alkylation of amides, enabling the synthesis of enantiomerically enriched carboxylic acids and their derivatives. nih.gov

The general workflow for using a chiral auxiliary in the synthesis of a derivative of 4-fluoro-2-methoxybenzoic acid would involve the following steps:

Attachment of Chiral Auxiliary: The carboxylic acid is converted to an amide by reaction with an enantiomerically pure amine, such as (1S,2S)-pseudoephenamine.

Diastereoselective Reaction: The resulting chiral amide is then subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the newly formed chiral molecule to yield the enantiomerically enriched product.

| Step | Description | Example Reactant |

| 1 | Attachment of Chiral Auxiliary | 4-fluoro-2-methoxybenzoic acid |

| 2 | Diastereoselective Reaction | Alkylation or other bond-forming reaction |

| 3 | Removal of Chiral Auxiliary | Hydrolysis or other cleavage reaction |

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture (a 1:1 mixture of enantiomers), chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:

Classical Resolution: This involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers. For a racemic carboxylic acid derivative, a chiral amine could be used as a resolving agent.

Chromatographic Resolution: Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov This method is widely used for both analytical and preparative-scale separations.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This process, known as kinetic resolution, results in the separation of the unreacted enantiomer from the product of the enzymatic reaction. For example, a racemic ester could be selectively hydrolyzed by a lipase (B570770) to yield an enantiomerically enriched alcohol and the unreacted ester of the opposite configuration.

The choice of stereochemical strategy depends on various factors, including the target molecule's structure, the desired scale of the synthesis, and economic considerations. While direct asymmetric synthesis is often the most elegant and efficient approach, the use of chiral auxiliaries and the resolution of racemic mixtures remain valuable and widely practiced methods for obtaining enantiomerically pure derivatives.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

While specific DFT studies detailing the reaction pathways for Methyl 4-fluoro-2-methoxybenzoate (B8386723) are not prominent in the literature, the methodology is widely applied to similar compounds. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to model transition states and calculate activation energies for various reactions. nih.gov For this molecule, such studies could predict the regioselectivity of nucleophilic or electrophilic aromatic substitution, determine the most likely sites for hydrolysis of the ester group, and elucidate the mechanisms of its formation or derivatization. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help identify the molecule's ability to donate or accept electrons, providing a quantitative measure of its reactivity in potential chemical transformations. nih.gov

Computational methods are adept at predicting various spectroscopic data. For Methyl 4-fluoro-2-methoxybenzoate, theoretical calculations can forecast its Infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions serve as a valuable tool for confirming experimental results and assigning spectral peaks.

Another computationally derived property is the Predicted Collision Cross Section (CCS), which relates to the ion's shape and size in the gas phase as measured by ion mobility spectrometry. This data is particularly useful in analytical chemistry for compound identification. For this compound (C9H9FO3), predicted CCS values have been calculated using the CCSbase method for various adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 185.06085 | 133.6 |

| [M+Na]+ | 207.04279 | 143.0 |

| [M-H]- | 183.04629 | 136.7 |

| [M+NH4]+ | 202.08739 | 153.9 |

| [M+K]+ | 223.01673 | 142.2 |

| [M+H-H2O]+ | 167.05083 | 127.3 |

| [M+HCOO]- | 229.05177 | 157.1 |

| [M+CH3COO]- | 243.06742 | 181.7 |

| [M+Na-2H]- | 205.02824 | 138.8 |

| [M]+ | 184.05302 | 136.1 |

| [M]- | 184.05412 | 136.1 |

Data sourced from PubChemLite. The table is interactive and can be sorted by column.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to study its behavior in different solvents, predicting its solvation shell structure and diffusion properties. In a broader context, such as its use as a precursor to a biologically active molecule, MD simulations could model the dynamic interactions between the final ligand and its protein target, revealing conformational changes and binding stability over time.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is central to drug discovery. As this compound is a known intermediate for kinase inhibitors, fishersci.ca its derivatives are prime candidates for docking studies. In a typical workflow, a derivative of the compound would be docked into the active site of a target kinase. The software calculates a docking score, which estimates the binding affinity, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 3D Energy Frameworks)

Although a crystal structure for this compound is not publicly available, Hirshfeld surface analysis is a standard method for dissecting intermolecular interactions in molecular crystals. plos.org This technique maps the electron distribution between neighboring molecules to visualize and quantify different types of contacts.

Prediction of Reactivity Profiles and Selectivity

The reactivity profile of this compound is dictated by its substituent groups. The methoxy (B1213986) group (-OCH3) and the fluorine atom (-F) are ortho, para-directing activators and deactivators, respectively, for electrophilic aromatic substitution. Computational chemistry can quantify these effects by calculating the electrostatic potential (ESP) mapped onto the electron density surface. The ESP map would reveal regions of negative potential (in red), indicating sites susceptible to electrophilic attack, and regions of positive potential (in blue), indicating sites prone to nucleophilic attack. For this molecule, the positions ortho and para to the methoxy group would be expected to show higher negative potential, influencing the selectivity of reactions like nitration or halogenation. The ester group itself presents a site for nucleophilic acyl substitution.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like "Methyl 4-fluoro-2-methoxybenzoate" yield unique spectra that serve as fingerprints for their identity and provide insights into their chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For "Methyl 4-fluoro-2-methoxybenzoate (B8386723)," ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups (methoxy and ester). The aromatic protons will exhibit complex splitting patterns (coupling) due to interactions with each other and with the fluorine atom.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. Signals are expected for the carbonyl carbon of the ester, the aromatic carbons (whose chemical shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group), and the two distinct methyl carbons. The carbon signals in the aromatic ring will also show coupling with the fluorine atom (C-F coupling).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for characterization. huji.ac.ilnih.gov It provides a wide chemical shift range, leading to well-separated signals. huji.ac.il For "this compound," a single resonance is expected for the fluorine atom attached to the benzene (B151609) ring. The precise chemical shift of this signal is highly sensitive to its electronic environment, making it a powerful probe for structural confirmation. nih.gov The chemical shifts for fluorobenzenes are typically found downfield relative to the reference compound CFCl₃. colorado.edunih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.8 - 6.7 | Multiplet (m) | Aromatic protons (Ar-H) |

| ¹H | ~ 3.9 | Singlet (s) | Methoxy protons (-OCH₃) |

| ¹H | ~ 3.8 | Singlet (s) | Methyl ester protons (-COOCH₃) |

| ¹³C | ~ 165 | Singlet (s) | Carbonyl carbon (C=O) |

| ¹³C | ~ 160 - 100 | Doublet (d, due to C-F coupling) & Singlets (s) | Aromatic carbons (Ar-C) |

| ¹³C | ~ 56 | Singlet (s) | Methoxy carbon (-OCH₃) |

| ¹³C | ~ 52 | Singlet (s) | Methyl ester carbon (-COOCH₃) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, "this compound" (molecular formula C₉H₉FO₃, molecular weight 184.16 g/mol ) is expected to show a molecular ion peak ([M]⁺) at an m/z of 184. sigmaaldrich.com Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃), leading to characteristic fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the precise elemental composition of a molecule and its fragments. rsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For "this compound," HRMS would confirm the elemental composition of C₉H₉FO₃ by matching its experimentally determined exact mass to the calculated value.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Nominal) | Predicted Ion Formula | Description |

|---|---|---|

| 184 | [C₉H₉FO₃]⁺ | Molecular Ion ([M]⁺) |

| 153 | [C₈H₆FO₂]⁺ | Loss of methoxy radical (•OCH₃) from [M]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. masterorganicchemistry.com

The IR spectrum of "this compound" will display characteristic absorption bands corresponding to its ester, ether, aromatic, and carbon-fluorine bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3000 | C-H Stretch | Aromatic Ring |

| ~ 2950 | C-H Stretch | Methyl Groups (-OCH₃) |

| ~ 1730 | C=O Stretch | Ester Carbonyl |

| ~ 1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Aryl Ether & Ester |

Chromatographic Methods

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds. For "this compound," both high-performance liquid chromatography and gas chromatography are valuable methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds and for separating them from impurities. ekb.egresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing benzoate esters. sielc.comresearchgate.net In this setup, a non-polar stationary phase is used with a polar mobile phase, and separation is based on differences in hydrophobicity.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (or Methanol (B129727) and Water) |

| Flow Rate | ~ 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. "this compound," being a relatively volatile ester, is well-suited for GC analysis to determine its purity and quantify volatile impurities. The method is often coupled with a mass spectrometer (GC-MS), which provides identification of the separated components. nih.gov

Table 5: Typical GC Conditions for Volatile Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a non-polar stationary phase, e.g., 5% Phenyl Polysiloxane (HP-5, DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~ 250 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |

Advanced Separation Techniques for Isomers and Epimers

The separation of structurally similar isomers is a significant challenge in analytical chemistry. For a compound like this compound, positional isomers (e.g., Methyl 2-fluoro-4-methoxybenzoate) possess very similar physicochemical properties, making their resolution by standard chromatographic methods difficult. Advanced separation techniques are therefore essential.

Gas Chromatography (GC): High-resolution separation of aromatic isomers can be achieved using specialized stationary phases in gas chromatography. researchgate.net Nematic liquid crystal stationary phases, for instance, have demonstrated exceptional selectivity for positional isomers of substituted benzenes. researchgate.net The ordered, rod-like structure of these phases allows them to differentiate between the subtle differences in the molecular shape and rigidity of isomers like the meta- and para-substituted varieties. researchgate.net The separation mechanism relies on the differential interaction of the isomer shapes with the highly structured liquid crystal phase. researchgate.net For volatile derivatives like methyl benzoates, GC with long capillary columns and liquid crystalline phases offers a powerful tool for achieving baseline separation of isomers. vurup.sk

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preeminent technique for separating enantiomers, which are non-superimposable mirror images of a molecule. While this compound is not chiral, related benzoate structures can be. The separation of enantiomers is typically accomplished using chiral stationary phases (CSPs). phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and can resolve a broad range of racemic compounds. asianpubs.orgresearchgate.net The separation principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com For separating non-chiral isomers of methoxyflavanones, which share structural motifs with the target compound, polysaccharide-based CSPs have also proven effective, indicating their utility for resolving complex mixtures of related aromatic compounds. researchgate.net

Column Chromatography for Isolation and Purification

Column chromatography is an indispensable and fundamental technique for the isolation and purification of synthetic compounds from crude reaction mixtures. columbia.edu The principle of separation is based on the differential partitioning of the mixture's components between a solid stationary phase and a liquid mobile phase. columbia.edu

For a moderately polar compound such as this compound, a normal-phase chromatography setup is typically employed. The process involves the following steps:

Preparation and Packing: A glass column is packed with a polar adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. The packing must be uniform to ensure optimal separation.

Sample Loading: The crude sample containing this compound is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.

Elution: A mobile phase (eluent), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The polarity of the mobile phase is often gradually increased (gradient elution).

Fraction Collection: Components of the mixture travel down the column at different rates based on their polarity. Less polar compounds elute first, followed by more polar compounds. The eluent is collected in sequential fractions, and techniques like Thin Layer Chromatography (TLC) are used to analyze the composition of each fraction to identify those containing the pure product.

This method allows for the efficient removal of non-polar impurities and more polar by-products, yielding this compound in high purity.

X-ray Crystallography and Structural Determination

For example, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that both aromatic rings are nearly co-planar, with the central amide group twisted out of the plane. dcu.ie Similarly, the analysis of 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate provides detailed crystallographic parameters that define its molecular and packing structure. nih.gov A crystallographic analysis of this compound would yield similarly precise data, definitively confirming the substitution pattern on the benzene ring and the molecule's conformation.

Table 1: Illustrative Crystallographic Data for Related Benzoate Derivatives

| Parameter | 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate nih.gov | N-(2,4-difluorophenyl)-2-fluorobenzamide dcu.ie |

|---|---|---|

| Formula | C₁₆H₁₃FO₄ | C₁₃H₈F₃NO |

| Crystal System | Monoclinic | Orthorhombic (reported in Pn space group) |

| Space Group | P2₁/c | Pn |

| a (Å) | 9.3523 (2) | Data specific to isomer |

| b (Å) | 10.1949 (2) | Data specific to isomer |

| c (Å) | 15.6465 (4) | Data specific to isomer |

| **β (°) ** | 118.842 (2) | N/A (Orthorhombic) |

| **Volume (ų) ** | 1306.77 (5) | Data specific to isomer |

| Z | 4 | Data specific to isomer |

This table presents data from related compounds to demonstrate the type of information generated by X-ray crystallography.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as gas chromatography (GC) or mass spectrometry (MS). sigmaaldrich.comgcms.cz This is often done to increase volatility, improve thermal stability, or enhance detector response. gcms.cz

While this compound is an ester and already possesses sufficient volatility for GC analysis, derivatization is a crucial strategy for analyzing its potential precursors, hydrolysis products, or metabolites. For instance, the corresponding carboxylic acid, 4-fluoro-2-methoxybenzoic acid, is non-volatile and would require derivatization for GC analysis.

Common derivatization reactions include:

Alkylation/Esterification: This is the most relevant method for the precursor acid. It involves converting the carboxylic acid group (-COOH) into an ester, typically a methyl ester, by reacting it with reagents like diazomethane or an alcohol in the presence of an acid catalyst. colostate.eduresearchgate.net This process significantly increases the compound's volatility.

Silylation: This technique replaces active hydrogen atoms (in -OH, -NH, -SH groups) with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comyoutube.com This is highly effective for making polar compounds like phenols or acids amenable to GC-MS analysis by increasing their volatility and reducing polarity. youtube.com

Therefore, while the target compound itself may not require derivatization, the technique is indispensable for analyzing the broader chemical space surrounding its synthesis and potential metabolic pathways.

Chemometric Approaches in Analytical Data Processing and Interpretation

Modern analytical instruments, such as HPLC with a diode-array detector (HPLC-DAD) and mass spectrometers, generate vast and complex datasets for each sample. mdpi.comuci.edu Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data, enhancing qualitative and quantitative analysis. unibo.it

When analyzing this compound in complex matrices, chromatographic peaks may overlap, or the signal may be affected by baseline drift and matrix interferences. mdpi.com Chemometric methods can overcome these challenges.

Principal Component Analysis (PCA): PCA is a powerful tool for reducing the dimensionality of large datasets, such as those from mass spectrometry or HPLC-DAD. nih.govnih.gov It transforms the original variables (e.g., intensities at each mass-to-charge ratio or wavelength) into a smaller set of uncorrelated variables called principal components (PCs). nih.gov By plotting the first few PCs, it is possible to visualize patterns and clustering within the data, which can be used to differentiate samples based on their chemical profiles. ekb.eg

Multivariate Curve Resolution (MCR): In chromatography, MCR algorithms can mathematically separate overlapping peaks from HPLC-DAD data. mdpi.com This "second-order advantage" allows for the accurate quantification of an analyte even in the presence of unknown or uncalibrated interfering compounds, simplifying sample preparation and analysis time. mdpi.com

By applying these chemometric tools, researchers can improve the accuracy and reliability of analytical results, enabling robust quantification and identification of this compound even in challenging sample matrices.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold for Bioactive Molecules

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of diverse classes of drugs. The chemical structure of Methyl 4-fluoro-2-methoxybenzoate (B8386723) provides a versatile platform for the design and synthesis of novel inhibitors and modulators of various biological pathways.

The quinazoline (B50416) ring system is a prominent heterocyclic motif found in numerous biologically active compounds, including anticancer agents. The core structure of Methyl 4-fluoro-2-methoxybenzoate can be elaborated to construct quinazoline-based molecules. For instance, researchers have designed and synthesized novel PI3K and HDAC dual inhibitors by incorporating a hydroxamic acid moiety onto a quinazoline scaffold derived from related precursors. nih.gov This approach of targeting multiple pathways with a single molecule is a promising strategy in the discovery of new anticancer therapeutics. nih.gov The development of these complex molecules often involves multi-step synthetic sequences where the initial fluorinated and methoxylated benzene (B151609) ring from a precursor like this compound is a critical component.

The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to enhance its drug-like properties. nih.govmdpi.com Fluorine's high electronegativity and small size can lead to improved metabolic stability and binding affinity. nih.gov this compound provides a convenient entry point for incorporating a fluorinated phenyl group into potential drug candidates. This is particularly important in the lead optimization phase of drug discovery, where chemists fine-tune the structure of a promising compound to improve its efficacy and safety profile. The presence of the fluorine atom can block metabolic pathways that would otherwise deactivate the drug, leading to a longer duration of action.

Intermediate in Pharmaceutical Synthesis and Drug Development

Beyond its role as a scaffold, this compound and its close derivatives are crucial intermediates in the synthesis of several important pharmaceutical agents. Its reactive sites allow for a variety of chemical transformations, making it a versatile building block for constructing complex molecular architectures.

Gefitinib is a potent anticancer drug used for the treatment of non-small cell lung cancer. nih.govthieme-connect.de The synthesis of Gefitinib and its analogues often involves the use of intermediates that share structural similarities with this compound. For example, a key step in several reported syntheses of Gefitinib involves the reaction of a quinazoline core with 3-chloro-4-fluoroaniline. nih.govthieme-connect.denih.govgoogle.com While not a direct precursor in all synthetic routes, the underlying fluorinated and methoxylated benzene ring is a fundamental component. The development of new and more potent Gefitinib analogues often involves modifications to this part of the molecule, highlighting the importance of accessible fluorinated building blocks. nih.gov

Table 1: Key Intermediates in Gefitinib Synthesis

| Intermediate Name | CAS Number | Role in Synthesis |

| 3-Chloro-4-fluoroaniline | 367-21-5 | A key coupling partner in the final steps of Gefitinib synthesis. nih.govnih.govgoogle.com |

| 6,7-dimethoxyquinazolin-4(3H)-one | 13799-73-0 | A starting material in some synthetic routes to Gefitinib. nih.gov |

| Methyl 3-hydroxy-4-methoxybenzoate | 53989-15-0 | A starting material in a novel synthesis of Gefitinib. nih.gov |

The fight against malaria relies heavily on the development of new and effective drugs to combat drug-resistant strains of the parasite. Fluorinated compounds have shown promise in antimalarial drug discovery. mdpi.com While direct synthesis of antimalarial candidates from this compound is not extensively documented in the provided results, its role as a precursor for fluorinated scaffolds is highly relevant. The development of novel antimalarial agents often involves screening large libraries of diverse chemical compounds, and fluorinated scaffolds derived from building blocks like this compound are valuable additions to these libraries.

The structural motifs present in this compound are also found in compounds with antimicrobial and anti-inflammatory properties. For instance, the synthesis of various biologically active heterocyclic compounds can utilize fluorinated benzoic acid derivatives as starting materials. These derivatives can be prepared from precursors like Methyl 4-fluoro-2-hydroxybenzoate, a closely related compound. synquestlabs.comsigmaaldrich.com The ability to readily introduce fluorine and other functional groups onto the benzene ring makes these precursors valuable for generating a wide range of molecules for biological screening.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity and physicochemical properties, respectively. These studies guide the optimization of lead compounds into drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. tandfonline.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows it to be introduced into a molecule often without significant steric hindrance. tandfonline.com However, its high electronegativity can profoundly influence the molecule's electronic properties, which in turn affects its biological activity and pharmacokinetics. tandfonline.comnih.gov

One of the key benefits of fluorine substitution is the potential to block metabolically labile sites within a molecule. nih.gov By replacing a hydrogen atom at a site prone to oxidative metabolism by cytochrome P450 enzymes with a fluorine atom, the metabolic stability of the compound can be significantly increased. nih.govbenthamdirect.com This is due to the greater strength of the carbon-fluorine bond compared to the carbon-hydrogen bond. tandfonline.com